

An In-depth Technical Guide to the Enzymatic Synthesis of Lactulose

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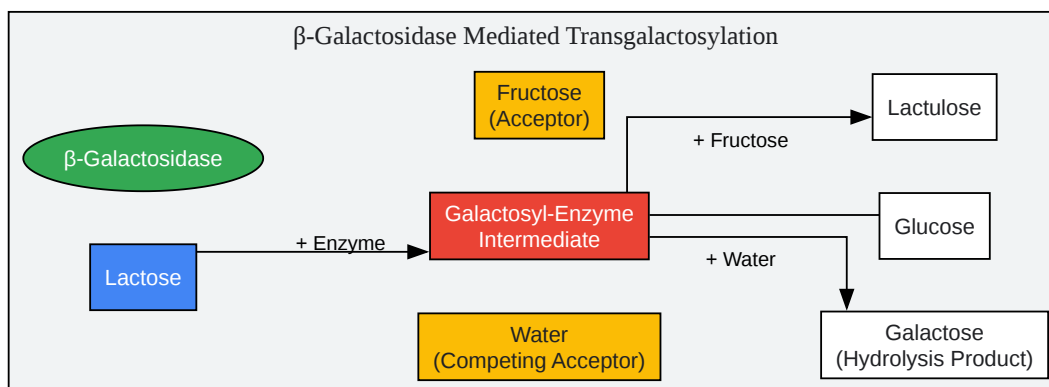
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core enzymatic pathways for **lactulose** synthesis, an essential disaccharide in the pharmaceutical and food industries. The document details the primary biocatalytic strategies, presents comparative quantitative data, and outlines key experimental protocols. The enzymatic production of **lactulose** is a promising, environmentally friendly alternative to traditional chemical methods, which often involve harsh conditions and result in undesirable by-products.[1][2] The two principal enzymatic routes—transgalactosylation by β -galactosidase and isomerization by cellobiose 2-epimerase—offer distinct advantages and are explored in detail below.[1][2]

Pathway 1: Transgalactosylation via β -Galactosidase

The most extensively studied biocatalytic method for **lactulose** synthesis is the transgalactosylation of fructose with lactose, catalyzed by β -galactosidase (β -G).[3][4] In this process, the enzyme first hydrolyzes lactose, cleaving the β -glycosidic bond to release glucose and form a galactosyl-enzyme intermediate.[5] This intermediate can then react with a nucleophilic acceptor. If the acceptor is water, hydrolysis is completed, yielding galactose. However, in the presence of a high concentration of fructose, fructose acts as the acceptor, and the galactosyl moiety is transferred to it, forming **lactulose**. [1][6] This pathway is complex because the galactosyl residue can be transferred to various hydroxyl-group-bearing

nucleophiles, leading to a mixture of monosaccharides, **lactulose**, and other transgalactosylated oligosaccharides (TOS).[3]



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Caption: β-Galactosidase pathway for **lactulose** synthesis.

Enzyme Sources and Performance

β-Galactosidases are ubiquitous enzymes found in microorganisms, plants, and animals, with their catalytic properties varying significantly depending on the source.[6] For industrial applications, enzymes from microorganisms such as *Kluyveromyces lactis*, *Aspergillus oryzae*, and *Bacillus circulans* are of primary interest due to their high transgalactosylation activity.[7][8] [9] The choice of enzyme is critical as it dictates the balance between the desired transgalactosylation reaction and the competing hydrolysis reaction.[9]

Quantitative Data for β-Galactosidase Pathway

The efficiency of **lactulose** synthesis via transgalactosylation is influenced by numerous factors, including enzyme source, enzyme form (free vs. immobilized), substrate

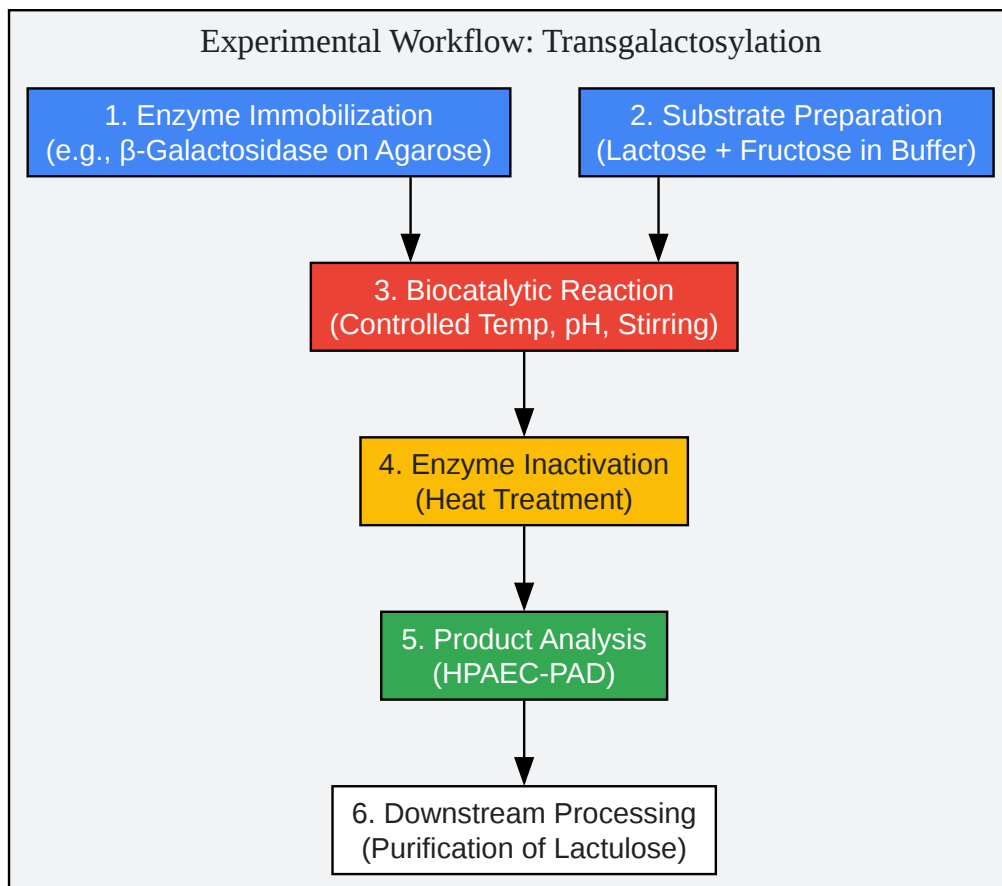
concentrations, temperature, and pH. The table below summarizes key performance data from various studies.

Enzyme Source	Enzyme Form	Key Reaction Conditions	Max. Lactulose Yield/Concentration	Productivity	Reference
Kluyveromyces lactis	Permeabilized cells	40% (w/v) Lactose, 20% (w/v) Fructose, 60°C, pH 7.0	~20 g/L	6.8 g/L·h	[7]
Kluyveromyces lactis	Immobilized on silica	40% (w/v) Lactose, 20% (w/v) Fructose, 47°C, pH 7.5	15.8 g/L	1.32 mg/U·h	[10][11]
Aspergillus oryzae	Immobilized on glyoxyl-agarose	50% (w/w) Substrates, Fructose/Lactose ratio 8, 50°C, pH 4.5	0.54 g/g	Not specified	[3]
Aspergillus oryzae	Immobilized	Whey lactose, 20% Fructose	19.1 g/L (continuous)	Not specified	[12]
K. lactis	Commercial	10% (w/w) Lactose, 30% (w/w) Fructose, 40°C, pH 6.7	12.2% (relative to initial lactose)	Not specified	[13]

Experimental Protocol: Lactulose Synthesis in a Continuous Stirred Tank Reactor (CSTR)

This protocol is based on the methodology for continuous synthesis using immobilized β -galactosidase from *Aspergillus oryzae*.[\[3\]](#)[\[4\]](#)

- **Enzyme Immobilization:** Immobilize β -galactosidase from *A. oryzae* on monofunctional glyoxyl-agarose supports as described by Guisán (1988). Determine the hydrolytic activity of the resulting biocatalyst.[\[4\]](#)
- **Substrate Preparation:** Prepare a concentrated feed solution by dissolving lactose and fructose in 100 mM citrate-phosphate buffer (pH 4.5). For a 50% (w/w) total sugar concentration with a fructose/lactose molar ratio of 8, dissolve the appropriate amounts of each sugar. Heat the buffer to 95°C before dissolving the sugars to ensure sterility and complete dissolution, then cool to the reaction temperature of 50°C.[\[3\]](#)[\[4\]](#)
- **Reactor Setup:** Use a 2 L jacketed glass reactor with a working volume of 585 mL, equipped with a magnetic stirrer and a heating immersion circulator to maintain the temperature at 50°C. Add the immobilized enzyme biocatalyst to the reactor.[\[3\]](#)[\[4\]](#)
- **Continuous Reaction:** Continuously feed the substrate solution into the reactor at a controlled flow rate (e.g., 12 mL/min) using a peristaltic pump. Ensure constant stirring to keep the immobilized enzyme suspended and maintain a homogenous mixture.[\[3\]](#)
- **Sampling and Analysis:** Collect samples from the reactor outlet at regular intervals (e.g., every hour). Inactivate the enzyme in the samples immediately by heating (e.g., boiling for 5 minutes).[\[14\]](#)
- **Product Quantification:** Analyze the composition of the reaction mixture (lactose, fructose, glucose, galactose, **lactulose**, and other oligosaccharides) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[\[15\]](#)



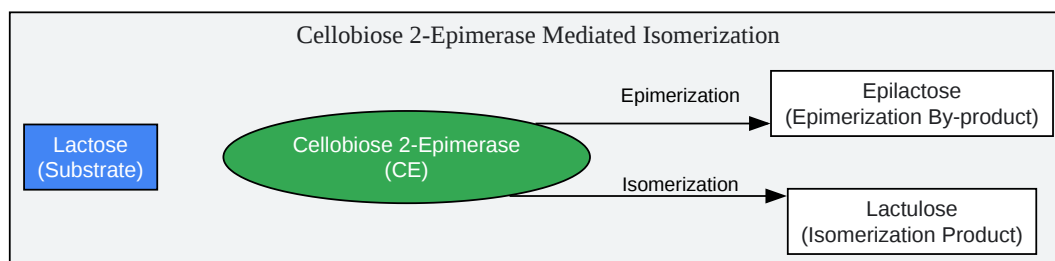
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Caption: General workflow for enzymatic **lactulose** synthesis.

Pathway 2: Isomerization via Cellobiose 2-Epimerase

A more direct and promising route for **lactulose** production is the isomerization of lactose using cellobiose 2-epimerase (CE). This enzyme catalyzes the conversion of the C-2 glucose moiety at the reducing end of lactose into a fructose moiety, directly forming **lactulose**.^{[16][17]} This pathway is advantageous as it does not require an additional fructose substrate and avoids the

complex mixture of by-products seen in transgalactosylation, simplifying downstream processing.[18] While CEs can also catalyze the C2-epimerization of lactose to form epilactose, certain CEs, particularly from thermophilic microorganisms, show significant isomerization activity.[16][19]



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Caption: Cellobiose 2-Epimerase pathway for **lactulose** synthesis.

Enzyme Sources and Performance

Cellobiose 2-epimerases have been identified in various microorganisms. Thermostable CEs, such as the one from *Dictyoglomus thermophilum*, are particularly attractive for industrial applications due to their ability to operate at high temperatures, which can increase reaction rates and solubility of lactose.[19][20] Recent studies have focused on discovering novel CEs and improving their catalytic efficiency and thermostability through protein engineering and semi-rational mutagenesis.[17][19][21]

Quantitative Data for Cellobiose 2-Epimerase Pathway

The CE-catalyzed isomerization of lactose can achieve significantly higher product concentrations and conversion rates compared to the transgalactosylation pathway.

Enzyme Source	Enzyme Form	Key Reaction Conditions	Max. Lactulose Yield/Concentration	Conversion Rate	Reference
Clostridium disporicum	Whole-cell (E. coli)	2 M Lactose, 60°C, pH 7.5	496.3 g/L (1.45 M)	72.5%	[21]
Dictyoglomus thermophilum (A242L mutant)	Whole-cell (E. coli)	200 g/L Lactose, 80°C, pH 7.0, 4 h	64.52% yield	Not specified	[19]
Caldicellulosiruptor saccharolyticus	Permeabilized cells (E. coli)	600 g/L Lactose, 80°C, pH 7.5, 2 h	390.59 g/L	65.1%	[11]

Experimental Protocol: Lactulose Synthesis Using Whole-Cell Biocatalyst

This protocol is a representative method for **lactulose** synthesis using recombinant E. coli cells expressing a cellobiose 2-epimerase, based on methodologies from recent studies.[\[19\]](#)[\[21\]](#)

- Biocatalyst Preparation:
 - Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for the desired cellobiose 2-epimerase (e.g., from Clostridium disporicum).
 - Cultivate the recombinant E. coli in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
 - Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue cultivation at a lower temperature (e.g., 20°C) for several hours (e.g., 16 h).
 - Harvest the cells by centrifugation, wash with buffer (e.g., 50 mM PIPES, pH 7.0), and use them directly as a whole-cell biocatalyst.[\[21\]](#)

- Reaction Setup:
 - Prepare the reaction mixture in a temperature-controlled vessel. For example, to a final volume of 50 mL, add lactose to a final concentration of 2 M (approx. 684 g/L).[21]
 - Resuspend the prepared whole-cell biocatalyst in the lactose solution.
- Biotransformation:
 - Incubate the reaction mixture at the optimal temperature and pH for the specific enzyme (e.g., 60°C, pH 7.5).[21] Maintain agitation to ensure a uniform suspension.
- Sampling and Analysis:
 - Withdraw aliquots at different time points.
 - Terminate the reaction by boiling the sample for 10 minutes, followed by centrifugation to remove the cell debris.
 - Analyze the supernatant for **lactulose**, lactose, and epilactose content using HPLC equipped with a refractive index (RI) detector and a suitable column (e.g., Shodex VG-50-4E).[17]

Comparison of Pathways and Future Perspectives

Both enzymatic pathways offer a safer and more environmentally friendly alternative to chemical synthesis.[1] The β -galactosidase transgalactosylation route is well-established and uses enzymes that are commercially available and have GRAS (Generally Recognized As Safe) status.[8][22] However, its primary drawbacks are the requirement for fructose and the production of a complex mixture of oligosaccharides, which complicates purification and can lower the final **lactulose** yield.[3][11]

The cellobiose 2-epimerase isomerization pathway is a more direct and efficient method, potentially leading to higher yields and simpler downstream processing.[22] The main challenges for this route are the limited commercial availability of the enzyme and the fact that many CEs are produced in non-GRAS organisms, which may require further regulatory approval for food and pharmaceutical applications.[11]

Future research will likely focus on the discovery of novel CEs from GRAS organisms, the improvement of enzyme characteristics (such as thermostability and selectivity for isomerization over epimerization) through protein engineering, and the optimization of reaction conditions in cost-effective reactor systems like enzymatic membrane reactors.[17][19][23] These advancements will be crucial for developing a competitive and sustainable industrial process for high-purity **lactulose** production.

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